2,3-Diphenyl-1H-indole (CAS 3469-20-3) is a highly conjugated, sterically hindered heterocyclic building block widely utilized in the development of organic light-emitting diodes (OLEDs), aggregation-induced emission (AIE) fluorophores, and advanced synthetic precursors. By featuring bulky phenyl substituents at both the 2- and 3-positions of the indole core, this compound effectively blocks the most reactive electrophilic sites found in standard indoles. This structural modification fundamentally alters its photophysical and electrochemical profile, enabling restricted intramolecular rotation (RIR) for solid-state emission and providing exceptional resistance to autoxidation and anodic degradation. For industrial buyers and materials scientists, procuring 2,3-diphenyl-1H-indole ensures a stable, predictable starting material for complex polycyclic aromatic hydrocarbons (PAHs), dynamic covalent bioconjugates, and robust optoelectronic host materials [1].
Attempting to substitute 2,3-diphenyl-1H-indole with cheaper, less substituted analogs such as 2-phenylindole or unsubstituted indole introduces critical failure points in both synthesis and device manufacturing. The open C3 position in 2-phenylindole is highly susceptible to unwanted electrophilic attacks, benzylic oxidation, and autoxidation (forming unstable hydroperoxyindolenines), leading to complex byproduct mixtures and reduced yields during downstream functionalization. Furthermore, in optoelectronic applications, planar mono-substituted indoles suffer from severe aggregation-caused quenching (ACQ) in the solid state due to detrimental π-π stacking. The dual phenyl rings in 2,3-diphenyl-1H-indole are strictly required to induce the twisted, non-planar conformation that enables aggregation-induced emission (AIE) and prevents premature crystallization in amorphous thin films and supercooled melts [1].
The oxidative stability of the indole core is critical for OLED host materials and synthetic intermediates. Studies on the autoxidation and anodic oxidation of indoles demonstrate that 2-phenylindole rapidly undergoes oxidation at the open C3 position, forming hydroperoxyindolenines and initiating decomposition pathways. In contrast, 2,3-diphenyl-1H-indole effectively blocks this vulnerability. Comparative oxidation studies show that while highly reactive indoles degrade rapidly (e.g., skatole disappearing within 20 hours under standard autoxidation conditions), 2,3-diphenyl-1H-indole exhibits robust stability, maintaining significant unreacted recovery even after 48 hours of forced oxidation, and yielding predictable, controlled products without spontaneous C3-peroxidation [1].
| Evidence Dimension | Resistance to autoxidation and C3-peroxidation |
| Target Compound Data | High stability; blocks hydroperoxyindolenine formation |
| Comparator Or Baseline | 2-phenylindole / 3-methylindole (rapidly forms hydroperoxides and degrades) |
| Quantified Difference | Prevention of C3-oxidative cleavage |
| Conditions | Autoxidation and anodic oxidation in solvent systems |
Procuring the 2,3-diphenyl variant prevents catastrophic material degradation during the extended operational lifetimes required for OLED devices and complex syntheses.
In the design of solid-state fluorophores, planar indoles typically exhibit strong aggregation-caused quenching (ACQ) due to π-π stacking. However, derivatives built from the 2,3-diphenyl-1H-indole core adopt a highly twisted, non-planar orientation. This structural feature restricts detrimental intermolecular interactions and activates aggregation-induced emission (AIE) via restricted intramolecular rotation (RIR). When formulated into solid films or nanoparticles, these 2,3-diphenylindole-based materials demonstrate high fluorescence quantum yields and large Stokes shifts, whereas planar analogs like 2-phenylindole lose their emissive properties almost entirely in the aggregated state [1].
| Evidence Dimension | Solid-state fluorescence behavior |
| Target Compound Data | AIE-active (high quantum yield in solid/aggregated state) |
| Comparator Or Baseline | Planar indoles / 2-phenylindole (ACQ-active, quenched in solid state) |
| Quantified Difference | Transition from ACQ to AIE behavior |
| Conditions | Solid-state films and aggregated nanoparticle suspensions |
For display and sensor manufacturers, this compound is essential for formulating thin films that remain highly emissive without requiring complex host-dopant dilution.
In the development of reversible click-chemistry systems for bioconjugation and dynamic materials, the triazolinedione (TAD)-indole reaction is highly valued. 2,3-Diphenyl-1H-indole serves as a superior dynamic blocking agent compared to less sterically hindered indoles. While standard indoles form irreversible or highly stable adducts with TAD reagents, the steric bulk of the 2,3-diphenyl substitution allows the TAD-indole adduct to be fully reversible at elevated temperatures (e.g., 120 °C). This enables the in situ generation of highly reactive TAD reagents on demand, providing a thermally triggered 'turn-on' mechanism for site-selective tyrosine bioconjugation that is impossible with unsubstituted indole baselines[1].
| Evidence Dimension | Reversibility of TAD-adduct formation |
| Target Compound Data | Thermally reversible at 120 °C (dynamic covalent bond) |
| Comparator Or Baseline | Unsubstituted indole (forms irreversible/stable adducts) |
| Quantified Difference | Enables on-demand thermal release of TAD reagents |
| Conditions | Triazolinedione (TAD) click reaction in buffer/organic solvent mixtures |
For researchers designing smart polymers or controlled-release bioconjugates, this compound provides a precise thermal trigger mechanism unavailable in generic indole building blocks.
Due to its twisted conformation and AIE properties, 2,3-diphenyl-1H-indole is the optimal precursor for synthesizing highly efficient, non-quenching solid-state emitters and stable host materials for organic electronics, bypassing the ACQ limitations of planar indoles [1].
The specific steric and electronic profile of the 2,3-diphenylindole core makes it an ideal dynamic blocking agent for triazolinedione (TAD) reagents, allowing for thermally triggered release in advanced polymer engineering and controlled bioconjugation workflows [2].
Because the highly reactive C3 position is blocked, it serves as a high-yield, autoxidation-resistant starting material for the synthesis of extended fused-ring systems and lilolidine derivatives in medicinal chemistry and materials science, preventing the yield loss associated with 2-phenylindole[3].
Corrosive;Irritant